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Compound of Interest

Compound Name: 3-Nitrophenylethylamine

Cat. No.: B1313471

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitrophenylethylamine, a compound of interest in medicinal chemistry and drug development.
This document details the expected data from key analytical techniques, including Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry
(MS). The information is presented to facilitate compound identification, characterization, and
quality control in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Nitrophenylethylamine.

Table 1: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1313471?utm_src=pdf-interest
https://www.benchchem.com/product/b1313471?utm_src=pdf-body
https://www.benchchem.com/product/b1313471?utm_src=pdf-body
https://www.benchchem.com/product/b1313471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Vibrational Mode Wavenumber (cm~—?) Intensity

N-H Stretch (Amine) 3400 - 3300 Medium

Aromatic C-H Stretch 3100 - 3000 Medium

Aliphatic C-H Stretch 2950 - 2850 Medium

Asymmetric NO2 Stretch 1550 - 1515 Strong

N-H Bend (Amine) 1650 - 1580 Medium

Aromatic C=C Bending 1600 - 1475 Medium

Symmetric NO2 Stretch 1355 - 1335 Strong

C-N Stretch 1335 - 1250 Medium

Aromatic C-H Out-of-Plane

Bending 900 - 675 Strong

Table 2: 1H NMR Spectroscopy Data (400 MHz, CDCIs)

Chemical Shift (5, Lo . .
Multiplicity Integration Assignment

ppm)

~8.10 S 1H H-2 (Aromatic)

~7.95 d 1H H-4 (Aromatic)

~7.50 t 1H H-5 (Aromatic)

~7.40 d 1H H-6 (Aromatic)

~3.10 t 2H -CH2- (Ethyl)

~2.90 t 2H -CH2- (Ethyl)

~1.50 brs 2H -NHz (Amine)

Table 3: 13C NMR Spectroscopy Data (100 MHz, CDClIs)
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Chemical Shift (6, ppm) Assighment

~148.5 C-3 (Aromatic, C-NO2)
~141.0 C-1 (Aromatic, C-CHz)
~135.0 C-5 (Aromatic)

~129.5 C-6 (Aromatic)

~122.0 C-4 (Aromatic)

~121.0 C-2 (Aromatic)

~42.0 -CH2- (Ethyl)

~38.0 -CHz- (Ethyl)

Table 4: Mass Spectrometry (Electron lonization) Data

mlz Relative Intensity (%) Proposed Fragment lon
166 Moderate [M]* (Molecular lon)

136 High [M - NOJ*

120 Moderate [M-NO2]*

106 High [C7HsN]*

91 Moderate [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl ion)

30 High [CHz2NH2]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
and sample characteristics.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Nitrophenylethylamine.
Methodology:

Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a suitable
solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. For solid
samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a translucent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the empty sample holder (or pure solvent) is recorded and
automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to the functional groups of 3-Nitrophenylethylamine, such
as the N-H stretches of the amine, the aromatic and aliphatic C-H stretches, and the strong
symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To elucidate the carbon-hydrogen framework of 3-Nitrophenylethylamine.
Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDClIs) in a 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration

(0 ppm).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

'H NMR Data Acquisition:
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o The spectrometer is tuned and the magnetic field is shimmed to achieve high resolution.
o A standard one-pulse sequence is used to acquire the proton spectrum.

o Key parameters include a spectral width of approximately 12 ppm, a sufficient number of
scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Data Acquisition:

o A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with
single lines for each unique carbon atom.

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

o Arelaxation delay of 2-5 seconds is used.

o Data Analysis: The acquired spectra are processed by Fourier transformation, phasing, and
baseline correction. Chemical shifts, signal integrations (for *H NMR), and multiplicities are
analyzed to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-
Nitrophenylethylamine.

Methodology:

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, more commonly, through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS) for separation prior to analysis.

« lonization: Electron lonization (EI) at a standard energy of 70 eV is a common technique for
generating a reproducible fragmentation pattern.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the
ions based on their mass-to-charge ratio (m/z).
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» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the
molecular ion and various fragment ions.

» Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The
fragmentation pattern, which includes characteristic losses of the nitro group and cleavage of
the ethylamine side chain, provides structural information that can be used to confirm the
identity of the molecule. The nitrogen rule, which states that a molecule with an odd number
of nitrogen atoms will have an odd nominal molecular weight, can also be applied.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a compound like 3-Nitrophenylethylamine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-
Nitrophenylethylamine.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrophenylethylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313471#spectroscopic-data-of-3-
nitrophenylethylamine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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